N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide
Description
Properties
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-17(12-4-2-1-3-5-12)18-10-16-20-19-15-7-6-14(21-22(15)16)13-8-9-24-11-13/h1-2,6-9,11-12H,3-5,10H2,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJLFRGBIIHOPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it a potential target for anticancer therapies.
Mode of Action
The compound interacts with its target, c-Met kinase, by acting as a potential inhibitor. This means it binds to the kinase, preventing it from carrying out its normal function. The inhibition of c-Met kinase can lead to the disruption of several cellular processes, potentially leading to the death of cancer cells.
Biochemical Pathways
By inhibiting c-Met kinase, the compound could disrupt signaling pathways that promote cell proliferation and inhibit apoptosis, leading to a reduction in tumor growth.
Result of Action
The compound has demonstrated better antitumor activities against A549 (a lung cancer cell line) than the positive agent cisplatin. This suggests that the compound’s action results in a significant reduction in tumor cell viability, making it a promising candidate for further investigation as an anticancer agent.
Biological Activity
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and therapeutic applications based on recent research findings.
The compound has a complex structure characterized by the presence of a triazolo-pyridazine core and a thiophene moiety. Its molecular formula is with a molecular weight of approximately 358.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₆OS |
| Molecular Weight | 358.43 g/mol |
| CAS Number | 1903631-56-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer pathways. The compound has shown promising inhibitory effects on c-Met kinase, which plays a critical role in tumor growth and metastasis.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- A549 (lung cancer) : IC50 = 1.06 ± 0.16 μM
- MCF-7 (breast cancer) : IC50 = 1.23 ± 0.18 μM
- HeLa (cervical cancer) : IC50 = 2.73 ± 0.33 μM
These values indicate that the compound is highly effective at low concentrations compared to standard chemotherapeutics.
Study on c-Met Inhibition
A study focused on the synthesis and evaluation of triazolo-pyridazine derivatives indicated that this compound showed comparable potency to Foretinib, a known c-Met inhibitor . The study highlighted that the compound could induce apoptosis in A549 cells through a dose-dependent mechanism.
Apoptosis Induction
Flow cytometry analyses revealed that treatment with this compound resulted in increased apoptosis rates in A549 cells:
| Concentration (μM) | Apoptosis Rate (%) |
|---|---|
| Control | 5.16 |
| 3.75 | 13.73 |
| 7.50 | 24.87 |
| 15.00 | 35.87 |
This data suggests that the compound not only inhibits cell proliferation but also effectively induces programmed cell death in cancer cells.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the thiophene and triazolo-pyridazine moieties can significantly influence the biological activity of the compound. For instance, substituents that enhance lipophilicity or improve binding affinity to c-Met may lead to increased cytotoxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide with analogs from the provided evidence and related literature:
Key Observations:
Solubility vs. Stability : Cyclohexenecarboxamide may offer better aqueous solubility compared to cyclopropane sulfonamide () but could be less metabolically stable than benzodiazepine hybrids ().
Therapeutic Scope : Triazolopyridazine derivatives (target compound) are more likely to target kinases or growth factor receptors, whereas benzodiazepine-triazole hybrids () align with CNS disorders.
Research Findings and Limitations
- Synthetic Feasibility : The triazolopyridazine core is synthetically challenging but allows for modular substitution, as seen in the patent (). The thiophene incorporation likely follows Suzuki-Miyaura coupling protocols .
- Biological Data Gaps: No explicit activity data for the target compound is available in the provided evidence. However, analogs like N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide () show kinase inhibition in preclinical models, suggesting a plausible mechanism for the target molecule .
- Toxicity Considerations : The nitro group in 6-(2-chlorophenyl)-1-methyl-8-nitro-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine () highlights the importance of substituent choice; the absence of such groups in the target compound may reduce off-target effects .
Q & A
Q. What are the key steps in synthesizing N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide?
The synthesis involves multi-step organic reactions:
- Step 1: Condensation of thiophene-3-carbaldehyde with hydrazine to form the triazolo-pyridazine core.
- Step 2: Functionalization of the triazolo-pyridazine via nucleophilic substitution or coupling reactions to introduce the cyclohexene carboxamide group.
- Step 3: Purification using column chromatography and recrystallization. Critical parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (60–80°C for cyclization), and catalysts like Pd for cross-coupling steps .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm proton environments and carbon connectivity (e.g., distinguishing thiophene vs. cyclohexene signals).
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., [M+H]+ ion).
- Infrared (IR) Spectroscopy: Identification of amide C=O stretches (~1650 cm⁻¹) and triazole ring vibrations .
Q. What challenges arise in determining the solubility of this compound, and how are they addressed?
Solubility issues in aqueous media are common due to hydrophobic moieties (e.g., cyclohexene). Strategies include:
- Co-solvent systems: Use DMSO-water mixtures for in vitro assays.
- Derivatization: Introduce polar groups (e.g., sulfonate) without altering core activity .
Advanced Research Questions
Q. What methodologies are used to assess its biological activity and target engagement?
- Binding Assays: Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for kinases or GPCRs.
- Cellular Assays: Dose-response curves in cancer cell lines (e.g., IC₅₀ determination via MTT assays).
- Molecular Docking: Computational modeling to predict interactions with active sites (e.g., ATP-binding pockets) .
Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?
- Core Modifications: Replace thiophene-3-yl with thiophene-2-yl to alter steric effects .
- Substituent Tuning: Introduce electron-withdrawing groups (e.g., -CF₃) on the carboxamide to enhance metabolic stability .
Q. How should researchers resolve contradictions in spectral data during characterization?
- 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals in crowded regions (e.g., triazole vs. pyridazine protons).
- Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .
Q. What strategies improve pharmacokinetic properties like bioavailability?
- Prodrug Design: Convert the carboxamide to a methyl ester for enhanced absorption, followed by enzymatic hydrolysis in vivo.
- Nanoparticle Encapsulation: Use liposomal carriers to improve solubility and reduce clearance .
Q. How do functional groups influence reactivity in derivatization reactions?
- Amide Group: Susceptible to hydrolysis under acidic/basic conditions; stabilize via steric hindrance (e.g., bulky cyclohexene).
- Triazole Ring: Participates in Huisgen cycloaddition for bioconjugation (e.g., attaching fluorescent probes) .
Methodological Notes
Q. How are analytical methods validated for purity assessment?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
